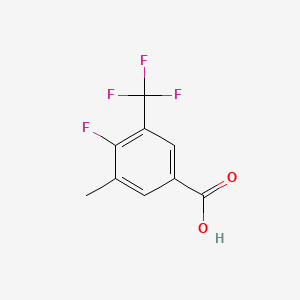
tert-Butyl 2-bromo-4-formyl-1H-pyrrole-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of pyrroles, such as TBFP, often involves the Paal-Knorr pyrrole condensation . This reaction involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the use of a stable manganese complex in the absence of organic solvents .Molecular Structure Analysis
The InChI code for TBFP is 1S/C10H12BrNO3 . This code provides a unique identifier for the molecule, allowing for easy reference and comparison with other molecules.Physical And Chemical Properties Analysis
TBFP is a solid at room temperature. Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not well-documented in the literature.Scientific Research Applications
Synthesis and Stereochemistry
The scientific research on tert-Butyl 2-bromo-4-formyl-1H-pyrrole-1-carboxylate and its derivatives has explored various synthesis methods and the stereochemistry of the compounds. One study detailed the synthesis of rac-(1'R,2R)-tert-butyl 2-(1'-hydroxyethyl)-3-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate and its related compounds, emphasizing the stereochemistry of the newly created chiral centers and the hydrogen bonding in their crystal structures. The Mukaiyama crossed-aldol-type reaction played a critical role in this synthesis (Vallat, Buciumas, Neier, & Stoeckli-Evans, 2009).
Continuous Flow Synthesis
The versatility of tert-Butyl 2-bromo-4-formyl-1H-pyrrole-1-carboxylate in synthesis is also seen in the development of a continuous flow synthesis method. This approach produced pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, amines, and 2-bromoketones, showcasing an efficient and scalable process (Herath & Cosford, 2010).
Regio-Selective Synthesis
Research has also been conducted on the regio-selective synthesis of related compounds, like 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid. These studies illustrate the strategic use of the tert-butyl moiety to direct selective substitutions, demonstrating the compound's utility in precise chemical modifications (Nguyen, Schiksnis, & Michelotti, 2009).
Organocatalyzed Synthesis
Further advancements include the organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, which highlights the use of bifunctional noncovalent organocatalysts to yield a racemic mixture of the product. This research adds depth to the understanding of how various catalytic methods can be applied to these compounds (Hozjan et al., 2023).
Importance in Anticancer Drug Synthesis
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, was synthesized from commercially available materials, underlining the compound's significance in medicinal chemistry (Zhang, Ye, Xu, & Xu, 2018).
Safety and Hazards
TBFP is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
properties
IUPAC Name |
tert-butyl 2-bromo-4-formylpyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-10(2,3)15-9(14)12-5-7(6-13)4-8(12)11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMCSSQRIHKGAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-bromo-4-formyl-1H-pyrrole-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




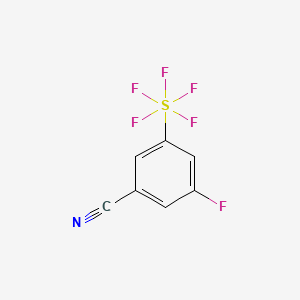
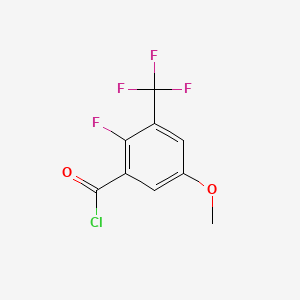

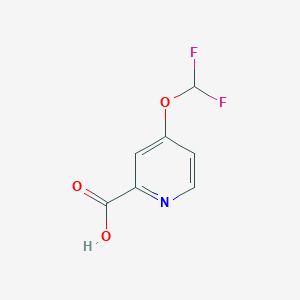
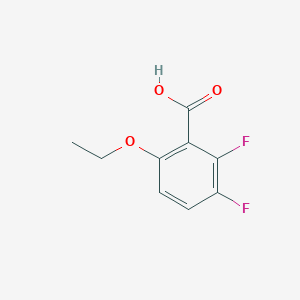
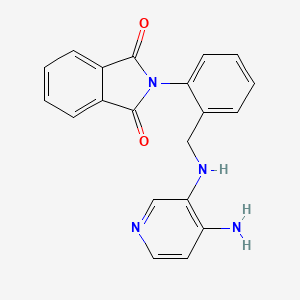
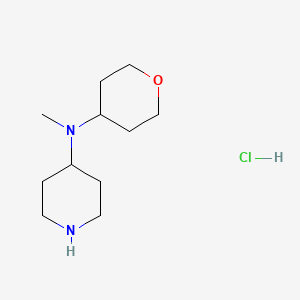
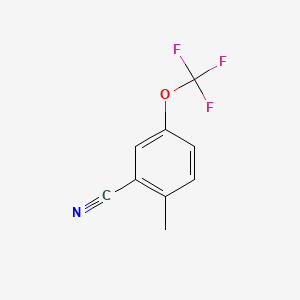
![3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1405345.png)


